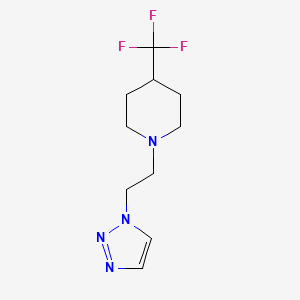

1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4-(trifluoromethyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4-(trifluoromethyl)piperidine)” is a type of 1,2,3-triazole derivative. 1,2,3-triazoles are known for their notable therapeutic importance and are linked with various functional groups . They are stable against metabolic degradation, can engage in hydrogen bonding, and actively involve in dipole-dipole and π-stacking interactions . These unique features contribute to their enhanced biocompatibility .

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . In one study, a series of 1,2,3-triazole hybrids containing amine-ester functionality were synthesized from aliphatic alkynes and aromatic bromides in the presence of catalytic amounts of cellulose CuI nanoparticles .Molecular Structure Analysis

The molecular structure of 1,2,3-triazole derivatives is characterized by various analytical techniques, including FTIR, 1H NMR, 13C NMR, and HRMS . The presence of polar groups at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives contributes to the overall activity of these compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,3-triazole derivatives often include reactions with azidoacetamides, β-ketoesters, and acetylacetone . A one-pot protocol for the synthesis of (5-methyl-1H-1,2,3-triazol-1-yl)acetamides derived from N-substituted chloroacetamides has also been developed .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3-triazole derivatives are characterized by various analytical techniques, including FTIR, 1H NMR, 13C NMR, and HRMS .Applications De Recherche Scientifique

Novel Synthesis Techniques

Researchers have developed innovative synthesis methods involving 1,2,3-triazoles, highlighting the compound's significance in creating trifluoromethyl-substituted triazoles. For instance, a novel one-pot three-component reaction involving arylboronic acids, sodium azide, and active methylene ketones in the presence of Cu(OAc)2 and piperidine yielded 1-aryl-5-trifluoromethyl–1,4,5-trisubstituted 1,2,3-triazoles with high efficiency (Zhang et al., 2013).

Antagonist and Anti-arrhythmic Activities

The compound's derivatives have been evaluated for their biological activities. For example, derivatives with a piperidine group have shown significant 5-HT2 antagonist activity, suggesting their potential in developing novel therapeutic agents (Watanabe et al., 1992). Additionally, piperidine-based derivatives have demonstrated notable anti-arrhythmic activities, highlighting the compound's therapeutic potential (Abdel‐Aziz et al., 2009).

Co-solvent in Li-ion Batteries

The compound has been explored as a co-solvent in Li-ion batteries, where it enhances conductivity and performance due to its favorable chemical properties. This application underscores the compound's role in improving energy storage technologies (Kim et al., 2013).

Schiff and Mannich Bases Synthesis

The synthesis of Schiff and Mannich bases from isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones demonstrates the compound's versatility in organic synthesis, contributing to the development of compounds with potential biological activities (Bekircan & Bektaş, 2008).

Glycosidic Linkages Formation

Research has shown that combinations involving piperidine and trifluoromethyl groups can activate thioglycosides, leading to the formation of glycosyl triflates and diverse glycosidic linkages. This application is crucial in synthesizing complex carbohydrates and glycoconjugates (Crich & Smith, 2001).

Mécanisme D'action

The mechanism of action of 1,2,3-triazole derivatives is often evaluated through in vitro assays. For instance, some 1,2,3-triazole hybrids have shown moderate to excellent activity against different microbial strains, including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans, and R. Oryzae .

Orientations Futures

The future directions in the research of 1,2,3-triazole derivatives could involve the development of novel antimicrobial drugs to combat ever-growing drug-resistant infections effectively . Furthermore, the exploration of other potential applications of 1,2,3-triazoles in the field of medicinal chemistry is also a promising direction .

Propriétés

IUPAC Name |

1-[2-(triazol-1-yl)ethyl]-4-(trifluoromethyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F3N4/c11-10(12,13)9-1-4-16(5-2-9)7-8-17-6-3-14-15-17/h3,6,9H,1-2,4-5,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMQQWNTJOLROV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)CCN2C=CN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methylphenyl)-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole](/img/structure/B2436565.png)

![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2436568.png)

![N-(1-cyanocycloheptyl)-2-[4-[methyl(prop-2-enyl)sulfamoyl]anilino]acetamide](/img/structure/B2436569.png)

![1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione](/img/structure/B2436570.png)

![Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B2436574.png)

![3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2436576.png)

![[5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2436582.png)

![(3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole](/img/structure/B2436586.png)

![[5-(4-Ethylphenyl)-14-methyl-7-{[(3-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2436587.png)